molecular formula C18H18FN5O B2591858 5-amino-N-(3-ethylphenyl)-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 899981-03-4

5-amino-N-(3-ethylphenyl)-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2591858
CAS No.: 899981-03-4
M. Wt: 339.374
InChI Key: SLLWXXIQZHVIFW-UHFFFAOYSA-N
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Description

5-amino-N-(3-ethylphenyl)-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

The synthesis of 5-amino-N-(3-ethylphenyl)-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through a between an azide and an alkyne.

    Introduction of the amino group: This step involves the reduction of a nitro group to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Attachment of the ethylphenyl and fluorophenyl groups: This can be done through nucleophilic substitution reactions where the appropriate phenyl groups are introduced.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as scaling up the reactions to meet production demands.

Chemical Reactions Analysis

5-amino-N-(3-ethylphenyl)-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate.

    Reduction: The nitro group can be reduced back to an amino group using reducing agents like hydrogen gas and palladium catalyst.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, potassium permanganate, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-amino-N-(3-ethylphenyl)-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its ability to interact with biological targets.

    Biology: It can be used as a probe to study biological pathways and mechanisms.

    Materials Science: It is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-amino-N-(3-ethylphenyl)-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

5-amino-N-(3-ethylphenyl)-1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives such as:

    1,2,3-triazole-4-carboxamide: Lacks the ethylphenyl and fluorophenyl groups, resulting in different chemical and biological properties.

    5-amino-1,2,3-triazole: Lacks the carboxamide and phenyl groups, leading to different reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-amino-N-(3-ethylphenyl)-1-[(4-fluorophenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5O/c1-2-12-4-3-5-15(10-12)21-18(25)16-17(20)24(23-22-16)11-13-6-8-14(19)9-7-13/h3-10H,2,11,20H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLLWXXIQZHVIFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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